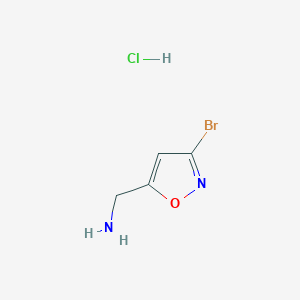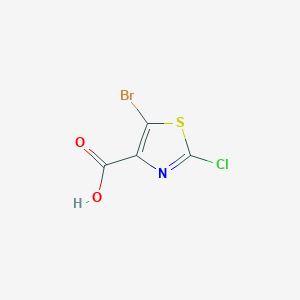
1,4-Dibromo-2,5-diethylbenzene
Vue d'ensemble
Description
1,4-Dibromo-2,5-diethylbenzene is a useful research compound. Its molecular formula is C10H12Br2 and its molecular weight is 292.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Derivatives and Organic Transformations
1,4-Dibromo-2,5-diethylbenzene plays a significant role in the synthesis of various organic derivatives. It serves as a precursor for reactions based on the intermediate formation of benzynes, which are crucial in organic transformations. For instance, derivatives like 1,2-dibromo-3-iodobenzene, 1,2-dibromo-4-iodobenzene, and 2,3-di-bromo-1,4-diiodobenzene can be synthesized through sequences involving regioselective bromination, ortho-metalation, and halogen/metal permutations (Diemer, Leroux, & Colobert, 2011).
Polymer Synthesis and Characterization
This compound is utilized in polymer synthesis, particularly in the formation of complex polymers with specific properties. For example, it is used in Atom Transfer Radical Polymerization (ATRP) of styrene, leading to the creation of macromonomers with central benzene rings bearing cyclic boronic acid diester groups. These macromonomers are then used for Suzuki coupling to form polyphenylenes with alternating polystyrene side chains and methyl groups, which demonstrate high solubility in organic solvents (Cianga & Yagcı, 2001). Similarly, in the synthesis of poly(p-phenylene) graft copolymers, this compound acts as a key intermediary (Cianga, Hepuzer, & Yagcı, 2002).
Development of Novel Organic Compounds
Research into the synthesis of new organic compounds often involves this compound. For example, it has been used in the preparation of compounds like 1,4-diethynylbenzene and 1,4-diethynyl-2,5-bis-nonyloxy-benzene through Sonogashira coupling reactions (Luo Chun-hua, 2007).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1,4-dibromo-2,5-diethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2/c1-3-7-5-10(12)8(4-2)6-9(7)11/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHRBCFMFYOUKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1Br)CC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70615089 | |
| Record name | 1,4-Dibromo-2,5-diethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70615089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40787-48-2 | |
| Record name | 1,4-Dibromo-2,5-diethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70615089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















